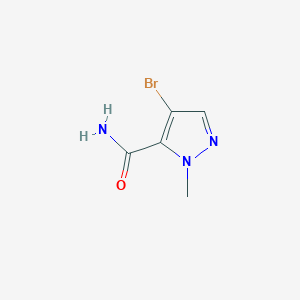

4-Bromo-1-methyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

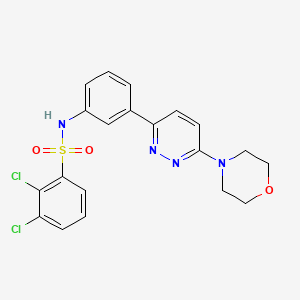

4-Bromo-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound with the CAS Number: 1523533-13-2 . It has a molecular weight of 204.03 and is typically available in powder form .

Molecular Structure Analysis

The molecular structure of 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide is characterized by 1H NMR, 13C NMR and HRMS . The InChI Code is 1S/C5H6BrN3O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3,(H2,7,10) .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

4-Bromo-1-methyl-1H-pyrazole-5-carboxamide and its derivatives are key intermediates in synthesizing variably substituted heterocyclic compounds, including pyrazolo[4,3-d]pyrimidin-7-ones and thiophene-based amides. These compounds are synthesized through different methodologies, including conventional heating and microwave irradiation, showcasing their versatility in organic synthesis. The reactions often result in compounds with interesting structural features, demonstrating the potential for further functionalization and exploration of their properties (Khan et al., 2005; Kanwal et al., 2022).

Antifungal and Anticancer Activities

Novel pyrazolopyrimidines derivatives synthesized from 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide or related compounds have been evaluated for their biological activities, including anticancer and anti-5-lipoxygenase effects. These studies reveal that certain derivatives exhibit promising biological activities, offering a foundation for the development of new therapeutic agents (Rahmouni et al., 2016). Another research highlights the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides with significant antifungal activities against various phytopathogenic fungi, demonstrating the potential for agricultural applications (Du et al., 2015).

Structural and Computational Studies

The structural features of derivatives of 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide have been extensively studied through X-ray crystallography, NMR spectroscopy, and computational methods. These studies provide valuable insights into the molecular geometry, electronic structure, and potential reactivity of these compounds. Such detailed analysis aids in understanding the relationship between structure and activity, facilitating the design of more efficient and selective compounds (Anuradha et al., 2014).

Antiviral Activity

Derivatives of 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide have also been explored for their antiviral activities. The synthesis of specific analogues has led to the identification of compounds with activity against human cytomegalovirus and herpes simplex virus type 1, highlighting the potential for the development of new antiviral drugs (Saxena et al., 1990).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds, such as 4-substituted pyrazoles, have been shown to inhibit liver alcohol dehydrogenase .

Mode of Action

It is suggested that it may act as an inhibitor of liver alcohol dehydrogenase , a key enzyme in the metabolism of alcohol.

Biochemical Pathways

Given its potential role as an inhibitor of liver alcohol dehydrogenase , it may impact the metabolic pathways related to alcohol metabolism.

Result of Action

Similar compounds have shown inhibitory effects on certain enzymes , which could lead to changes in cellular metabolism.

Propriétés

IUPAC Name |

4-bromo-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3,(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGRSDAIJKXHQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-methyl-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile](/img/structure/B2995366.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B2995370.png)

![4-[4-(4-Fluorophenyl)phenyl]sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2995373.png)

![5-[(1R)-1-Azidoethyl]isoquinoline](/img/structure/B2995375.png)

![N-(3-fluorophenyl)-6-methoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2995379.png)

![N-(4-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2995380.png)

![8-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylquinoline](/img/structure/B2995387.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2995388.png)